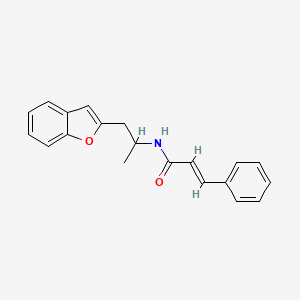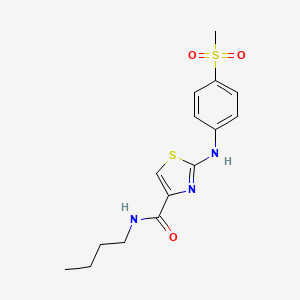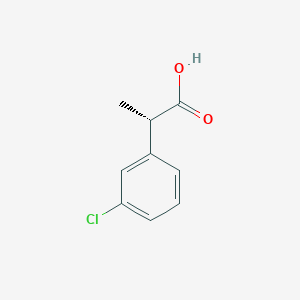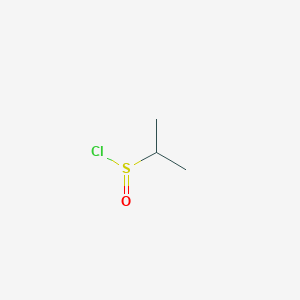
3-Fluoropiperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Fluoropiperidin-4-ol hydrochloride" is a fluorinated piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various pharmaceutical compounds. The presence of both a fluorine atom and a hydroxyl group in the piperidine ring structure is significant because it can influence the molecule's biological activity and molecular recognition .
Synthesis Analysis
The synthesis of 3-fluoropiperidin-4-ol derivatives has been achieved through different synthetic routes. One approach involves the enantioselective fluorination of piperidinols using a modified cinchona alkaloid catalyst, which can be replaced by commercially available primary amines to obtain similar levels of enantioselectivity . Another method includes the synthesis of diastereoisomers of 3-fluoro-4-hydroxyprolines from 4-oxo-l-proline derivatives, which are related structures to 3-fluoropiperidin-4-ol .
Molecular Structure Analysis
The molecular structure of 3-fluoropiperidin-4-ol and its derivatives has been studied using techniques such as small-molecule X-ray crystallography and NMR spectroscopy. These studies reveal that fluorination at the C3 position does not significantly affect the hydrogen bond donor capacity of the C4 hydroxyl group but can invert the natural preference of the piperidine ring pucker .
Chemical Reactions Analysis
The chemical reactivity of 3-fluoropiperidin-4-ol derivatives has been explored in the context of their use as ligands for targeted protein degradation. The presence of the fluorine atom and hydroxyl group allows for selective molecular recognition by biological systems such as the von Hippel-Lindau (VHL) E3 ligase, despite some changes in affinity . Additionally, the compound has been used as a building block for further functionalization, such as aminomethylation, to create bifunctional building blocks for fluorinated pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoropiperidin-4-ol derivatives are influenced by their stereochemistry and the presence of fluorine and hydroxyl functional groups. These properties are crucial for their application in medicinal chemistry, as they affect solubility, crystallization behavior, and the ability to form enantiomerically enriched materials through crystallization . The fluorine atom, in particular, is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, making 3-fluoropiperidin-4-ol derivatives attractive for drug development .
Applications De Recherche Scientifique
3-Fluoropiperidin-4-ol hydrochloride is a compound with potential applications in various fields of scientific research. Although the literature directly mentioning this compound is limited, insights can be derived from related research areas. This summary focuses on the broader scientific applications where similar compounds have been utilized, highlighting the potential relevance to 3-Fluoropiperidin-4-ol hydrochloride.
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heteroaromatic compounds, including fluoropyridines, is a significant area of research that can be related to the chemical manipulation of 3-Fluoropiperidin-4-ol hydrochloride. Metallation techniques have evolved to achieve high regioselectivity, impacting the synthesis of diverse heterocyclic compounds. These advancements offer insights into the potential chemical transformations and applications of fluorinated piperidines in synthesizing complex molecular architectures (Marsais & Quéguiner, 1983).
Fluoroquinolones Synthesis
Research on fluoroquinolones, potent antibacterial agents derived from quinolone, underscores the importance of fluorinated compounds in medical chemistry. The synthesis and biological activity of fluoroquinolones highlight the role of fluorinated intermediates in developing therapeutics with broad-spectrum antibacterial efficacy. This area of study may suggest applications for 3-Fluoropiperidin-4-ol hydrochloride in synthesizing new antibacterial agents (da Silva et al., 2003).
Polytetrafluoroethylene (PTFE) and Fluoropolymers
The synthesis and characterization of fluoropolymers, including PTFE, provide a comprehensive understanding of the role of fluorinated building blocks in polymer science. The unique properties of fluoropolymers, such as chemical inertness and thermal stability, are of interest in various industrial applications. Research in this domain might indicate the potential for 3-Fluoropiperidin-4-ol hydrochloride to serve as a precursor or modifier in fluoropolymer synthesis (Puts, Crouse, & Améduri, 2019).
Fluoroalkylation Reactions in Aqueous Media
The development of fluoroalkylation methods under environmentally friendly conditions has significant implications for organic synthesis. The incorporation of fluorinated groups into molecules can profoundly affect their physical, chemical, and biological properties. Studies on aqueous fluoroalkylation might suggest avenues for employing 3-Fluoropiperidin-4-ol hydrochloride in green chemistry applications (Song et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoropiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidin-4-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)


![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)


![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)